molecular formula C23H19ClN2OS B3002542 2-(benzylsulfanyl)-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide CAS No. 478049-52-4

2-(benzylsulfanyl)-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide

Cat. No. B3002542
CAS RN: 478049-52-4
M. Wt: 406.93
InChI Key: JVMKGOPAHUUFBP-UHFFFAOYSA-N
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Description

The compound 2-(benzylsulfanyl)-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide is a chemical entity that appears to be a derivative of N-benzyl carboxamide with additional functional groups that may contribute to its chemical reactivity and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some aspects of its behavior and characteristics.

Synthesis Analysis

The synthesis of related compounds involves the reaction of N-benzyl carboxamides with chlorosulfonic acid to yield sulfonyl chlorides, which are then condensed with nucleophiles to produce various derivatives . Although the exact synthesis of 2-(benzylsulfanyl)-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide is not detailed, it is likely that a similar chlorosulfonation reaction could be involved in its synthesis, followed by a nucleophilic attack involving a benzylthiol group.

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using X-ray diffraction, IR, NMR (both 1H and 13C), and UV-Vis spectra . These techniques allow for the determination of the geometric structure, vibrational frequencies, and chemical shifts, which are essential for understanding the molecular conformation and electronic properties of the compound. The use of DFT calculations, including B3LYP and B3PW91 methods with a 6-311G(d,p) basis set, provides theoretical support and validation for the experimental data .

Chemical Reactions Analysis

The reactivity of related compounds can be inferred from their interaction with chlorosulfonic acid, leading to the formation of sulfonyl chlorides . These intermediates are highly reactive and can be further transformed into a variety of derivatives through reactions with different nucleophiles. The presence of a benzylsulfanyl group in the compound of interest suggests that it may undergo similar reactions, potentially leading to the formation of sulfides or the introduction of additional substituents at the sulfur atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to the one can be deduced from spectral data and computational studies. The UV-Vis spectrum provides information on the electronic properties, such as excitation energies and oscillator strengths . DFT calculations can predict properties like dipole moments, frontier orbital energies, and band gap energies, which are crucial for understanding the compound's reactivity and potential applications in materials science. Additionally, NBO and NLO properties can be assessed to evaluate the compound's electron distribution and its potential as a nonlinear optical material .

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

The compound has been noted in the context of chemical synthesis, particularly in the rearrangement and synthesis of complex organic molecules. For example, the reaction of related 3-arylimino-2-indolinones with certain reagents leads to the formation of quinazolinediones, demonstrating the compound's relevance in the synthesis of complex heterocyclic structures, potentially useful in medicinal chemistry and drug design (Azizian et al., 2000).

Anticancer Applications

Derivatives of this compound have been explored for their anticancer properties. For instance, specific derivatives have shown proapoptotic activity on melanoma cell lines, indicating potential application in cancer treatment (Yılmaz et al., 2015).

Antimicrobial Activity

Certain derivatives have been synthesized and evaluated for their antimicrobial activities, showing significant inhibition on bacterial and fungal growth, suggesting potential use in developing new antimicrobial agents (Akbari et al., 2008).

Chemical Structure Analysis

The compound's derivatives have also been subjected to detailed structural analysis, including X-ray crystallographic analysis. This has revealed intricate molecular interactions and packing, contributing to a deeper understanding of its chemical properties and potential applications in materials science or pharmaceuticals (Al-Ostoot et al., 2019).

Chemical Reactivity and Synthesis

Research has also delved into the reactivity of related compounds, leading to the synthesis of novel organic molecules with potential applications in various fields, including materials science and drug development (Kornienko et al., 2014).

properties

IUPAC Name

2-benzylsulfanyl-N-(4-chlorophenyl)-1-methylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2OS/c1-26-20-10-6-5-9-19(20)21(22(27)25-18-13-11-17(24)12-14-18)23(26)28-15-16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMKGOPAHUUFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1SCC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylsulfanyl)-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide

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